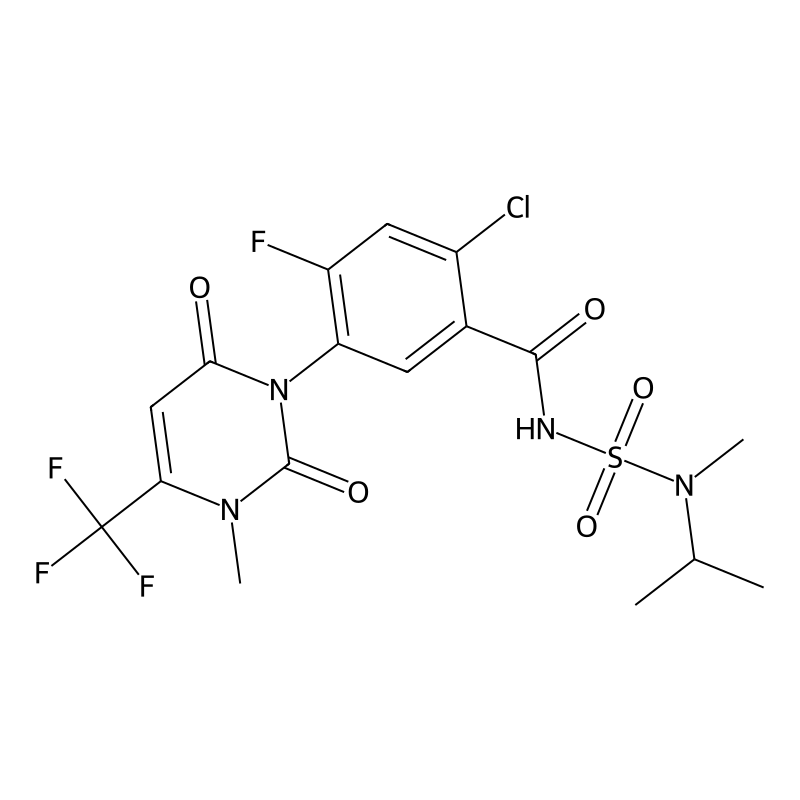Saflufenacil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Control of Glyphosate-Resistant Horseweed in Soybean
Field: Weed Science
Application: Saflufenacil is used in combination with glyphosate for the control of glyphosate-resistant horseweed in soybean.
Results: The control of glyphosate-resistant horseweed was found to be optimal when applications were made from 0900 to 2100 hours.
Influence of Soil Properties on Saflufenacil Phytotoxicity
Field: Soil Science
Application: The bioactivity of saflufenacil in soil is studied to understand how different soil properties influence its phytotoxicity.
Influence of Adjuvants on Saflufenacil Efficacy
Biokinetic Properties and Mechanism of Selectivity
Results: The plant response to saflufenacil was approximately 100-fold more sensitive compared with a root application.
Setting of MRLs for Saflufenacil and Dietary Risk Assessment
Field: Food Safety
Application: The intended use of saflufenacil on the crops for which MRLs were requested in the framework of the MRL application.
Glyphosate and Saflufenacil
Saflufenacil is a selective herbicide belonging to the uracil chemical family, primarily used for the control of broadleaf weeds in various crops, including soybeans and corn. Its molecular formula is C17H17ClF₄N₄O₅S, with a molecular mass of 500.92 g/mol. The compound appears as a white, odorless powder with a melting point of approximately 189.9 °C and shows thermal stability up to 220 °C under nitrogen atmosphere before decomposing at around 230 °C . Its mechanism of action involves the inhibition of protoporphyrinogen IX oxidase, leading to the disruption of chlorophyll synthesis and subsequent plant death through oxidative damage .
Saflufenacil undergoes several chemical transformations during its metabolism. Key reactions include:
- Demethylation: The removal of methyl groups from the uracil ring system.
- Degradation: Breakdown of the N-methyl-N-isopropyl group into an amine.
- Cleavage: Splitting of the uracil ring, resulting in the formation of various metabolites .
These reactions contribute to its efficacy as a herbicide and influence its environmental persistence and toxicity profiles.
As a herbicide, saflufenacil exhibits potent biological activity against a range of broadleaf weeds. It acts by accumulating protoporphyrin IX, which is a photosensitizer that activates oxygen, leading to lipid peroxidation and cell membrane damage . This mechanism results in visible symptoms such as chlorosis and necrosis in susceptible plants while showing selectivity in crops like corn and soybeans, where it causes minimal damage .
The synthesis of saflufenacil involves several key steps:
- Reaction between Substituted Aniline and Oxazinone: The initial step includes heating 2-chloro-4-fluoro-5-aminobenzoic acid with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid.
- Formation of Ring Systems: This reaction yields the desired ring structures with over 90% yield.
- Subsequent Transformations: Standard chemical transformations are performed to finalize the product .
This multi-step synthesis showcases the complexity involved in producing this herbicide.
Saflufenacil is widely utilized in agriculture for its effectiveness against broadleaf weeds. It is registered for use in various crops, including:
- Soybeans
- Corn
- Fruit trees
- Nut trees
- Vineyards
The application methods include pre-plant and pre-emergence treatments, as well as desiccation prior to harvest . Annual usage estimates indicate significant application rates, particularly in corn and soybean cultivation .
Research indicates that saflufenacil has low acute toxicity through oral, dermal, and inhalation routes . In metabolism studies involving rats, it was found that the compound is well absorbed and rapidly excreted, with significant differences noted between male and female rats regarding excretion pathways . The primary metabolites identified include M800H01, M800H03, and M800H07, which are crucial for understanding its safety profile and environmental impact .
Several compounds exhibit structural or functional similarities to saflufenacil. Here are some notable examples:
| Compound Name | Chemical Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Butafenacil | Uracil derivative | Inhibits protoporphyrinogen IX oxidase | Early development by Ciba-Geigy |
| Imazethapyr | Imidazolinone | Inhibits acetolactate synthase | Broad-spectrum control |
| Flumioxazin | Benzamide | Inhibits protoporphyrinogen IX oxidase | Effective against resistant weed species |
Saflufenacil's unique structural features and specific mode of action distinguish it from these compounds. Its selective efficacy against certain weed species while minimizing crop damage sets it apart in agricultural applications .
Purity
XLogP3
Exact Mass
Density
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 83 of 275 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 192 of 275 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard
Other CAS
Wikipedia
Use Classification
Dates
2. Camargo ER, Senseman SA, Haney RL, Guice JB, McCauley GN. Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics. Pest Manag Sci. 2013 Dec;69(12):1291-7. doi: 10.1002/ps.3494. Epub 2013 Mar 21. PMID: 23908059.
3. Papiernik SK, Koskinen WC, Barber BL. Low sorption and fast dissipation of the herbicide saflufenacil in surface soils and subsoils of an eroded prairie landscape. J Agric Food Chem. 2012 Nov 7;60(44):10936-41. doi: 10.1021/jf303271p. Epub 2012 Oct 26. PMID: 23030723.
4. Camargo ER, Senseman SA, McCauley GN, Bowe S, Harden J, Guice JB. Interaction between saflufenacil and imazethapyr in red rice (Oryza ssp.) and hemp sesbania (Sesbania exaltata) as affected by light intensity. Pest Manag Sci. 2012 Jul;68(7):1010-8. doi: 10.1002/ps.3260. Epub 2012 Feb 9. PMID: 22323402.
5. Ashigh J, Hall JC. Bases for interactions between saflufenacil and glyphosate in plants. J Agric Food Chem. 2010 Jun 23;58(12):7335-43. doi: 10.1021/jf100595a. PMID: 20481603.








